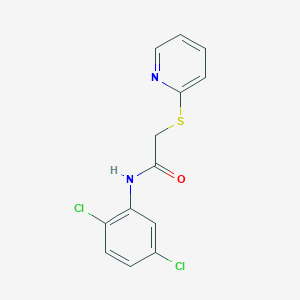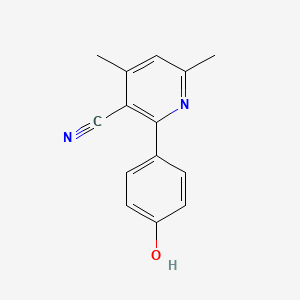
N-(2,5-dichlorophenyl)-2-(2-pyridinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-2-(2-pyridinylthio)acetamide, commonly known as DPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. In
Mecanismo De Acción
The mechanism of action of DPTA is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, DPTA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, DPTA has been shown to activate the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
DPTA has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and the immune system, DPTA has been shown to have anti-inflammatory effects, as well as effects on cellular metabolism. Specifically, DPTA has been shown to increase the activity of the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of cellular energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPTA in lab experiments is its ability to inhibit the activity of HDACs. This makes it a useful tool for studying the regulation of gene expression. Additionally, DPTA has been shown to have relatively low toxicity, making it a safer alternative to other compounds that may have similar effects. However, one limitation of using DPTA is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on DPTA. One area of interest is in the development of more effective synthesis methods for this compound, as well as the development of analogues with improved properties. Additionally, further research is needed to fully understand the mechanism of action of DPTA, as well as its potential applications in the treatment of cancer and other diseases. Finally, there is a need for more studies on the safety and toxicity of DPTA, particularly in vivo, in order to fully evaluate its potential as a research tool and therapeutic agent.
Métodos De Síntesis
The synthesis of DPTA involves the reaction of 2-chloro-5-nitrophenylamine with 2-pyridinethiol in the presence of a base. This reaction yields the intermediate 2-(2-pyridinylthio)-5-nitroaniline, which is then reduced to the corresponding amine using a reducing agent such as sodium dithionite. The resulting amine is then acetylated using acetic anhydride to yield the final product, N-(2,5-dichlorophenyl)-2-(2-pyridinylthio)acetamide.
Aplicaciones Científicas De Investigación
DPTA has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of cancer, as DPTA has been shown to inhibit the growth of cancer cells in vitro. Additionally, DPTA has been studied for its potential use as an anti-inflammatory agent, as well as for its effects on the immune system.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2OS/c14-9-4-5-10(15)11(7-9)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQMEQGJIHDJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B6012197.png)
![N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012202.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6012212.png)
![N-(2,5-dimethylphenyl)-2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6012216.png)
![2-{4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6012232.png)

![4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide](/img/structure/B6012237.png)

![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6012248.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide](/img/structure/B6012250.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6012268.png)
![2-hydroxy-N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6012278.png)
![4-bromo-1,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B6012282.png)